molecular formula C15H11ClF2N2O3S B7563882 PKM2 activator 3

PKM2 activator 3

Cat. No.: B7563882
M. Wt: 372.8 g/mol
InChI Key: VLIHQHQPGAWJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKM2 activator 3: is a small molecule that targets pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis. PKM2 is crucial in cancer metabolism, as it regulates the conversion of phosphoenolpyruvate to pyruvate, facilitating the production of ATP. This compound enhances the activity of PKM2, promoting its tetrameric form, which is more active and efficient in catalyzing glycolysis. This compound has shown potential in cancer therapy by reprogramming cancer cell metabolism and inhibiting tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKM2 activator 3 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring consistent quality and yield. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: PKM2 activator 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

PKM2 activator 3 exerts its effects by binding to the allosteric site of PKM2, promoting its tetrameric form. This active form of PKM2 enhances its catalytic activity, leading to increased glycolysis and ATP production. The compound also influences various signaling pathways, including the PI3K-Akt and AMPK pathways, which are involved in cell survival, proliferation, and metabolism .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHQHQPGAWJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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